molecular formula C4H6ClF3N4 B8118720 1-Trifluoromethyltriazolyl-4-methylamine hydrochloride

1-Trifluoromethyltriazolyl-4-methylamine hydrochloride

Cat. No.: B8118720
M. Wt: 202.56 g/mol
InChI Key: SDUUEYDRDGJRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Trifluoromethyltriazolyl-4-methylamine hydrochloride is a chemical compound with the molecular formula C4H6ClF3N4. It is known for its unique structure, which includes a trifluoromethyl group attached to a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Trifluoromethyltriazolyl-4-methylamine hydrochloride typically involves the trifluoromethylation of secondary amines. One common method uses CF3SO2Na (sodium trifluoromethanesulfinate) as the trifluoromethylating agent. This reaction is carried out under mild conditions and is known for its good functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The key intermediates and reagents are carefully monitored to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Trifluoromethyltriazolyl-4-methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-Trifluoromethyltriazolyl-4-methylamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Trifluoromethyltriazolyl-4-methylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Trifluoromethyltriazolyl-4-methylamine
  • 1-Trifluoromethyltriazolyl-4-ethylamine
  • 1-Trifluoromethyltriazolyl-4-propylamine

Uniqueness

1-Trifluoromethyltriazolyl-4-methylamine hydrochloride is unique due to its specific trifluoromethyl group attached to the triazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

[1-(trifluoromethyl)triazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3N4.ClH/c5-4(6,7)11-2-3(1-8)9-10-11;/h2H,1,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUUEYDRDGJRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1C(F)(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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